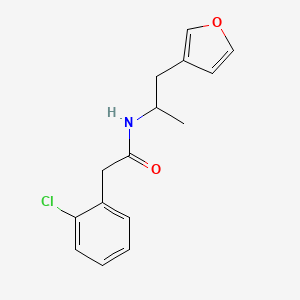![molecular formula C20H20N4O3S2 B2553577 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392296-36-5](/img/structure/B2553577.png)
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide" is a chemical entity that appears to be related to a class of compounds that include thiadiazole moieties. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, involves multiple steps starting from aromatic organic acids, which are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally coupled with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide using DMF and NaH as a base . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring structure is crucial for the biological activity of these compounds. The presence of substituents on the thiadiazole ring, such as sulfanyl groups and methoxybenzamide, can significantly influence the chemical properties and biological activities of these molecules .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the sulfanyl group (-S-) can act as a nucleophile in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. The presence of methoxy and dimethylanilino groups can also affect the reactivity of the compound, potentially leading to selective interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the thiadiazole ring can contribute to the compound's polarity, solubility, and stability. The substituents attached to the thiadiazole ring can further modify these properties, making the compound more or less soluble in water or organic solvents, and affecting its melting point and reactivity .
The related literature suggests that thiadiazole derivatives exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. For example, certain thiadiazole compounds have shown selective antitubercular activity against Mycobacterium tuberculosis and low toxicity in mammalian cell lines . Sulfonamide derivatives with thiadiazole moieties have been found to inhibit carbonic anhydrase enzymes, which are important for physiological processes such as respiration and acid-base balance . Additionally, oxadiazole derivatives, which are structurally similar to thiadiazoles, have been screened for their inhibitory activity against enzymes like acetylcholinesterase, which is relevant to conditions such as Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield: A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, noting their high singlet oxygen quantum yield. These properties make them useful as photosensitizers in photodynamic therapy, especially for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes, crucial for bicarbonate synthesis from carbon dioxide and water. This inhibition could be significant for developing treatments targeting specific physiological processes or diseases (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Eigenschaften
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-15(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-4-6-16(27-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWPNBMVHLCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)
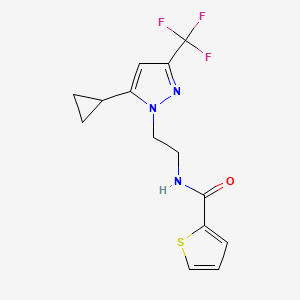
![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)
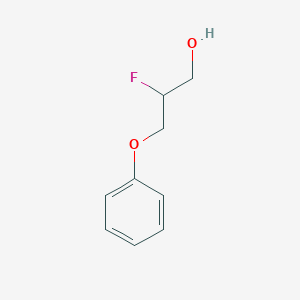
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)
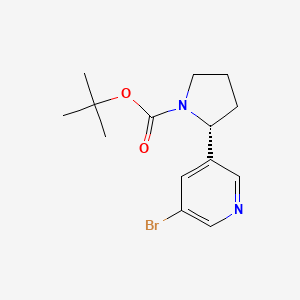
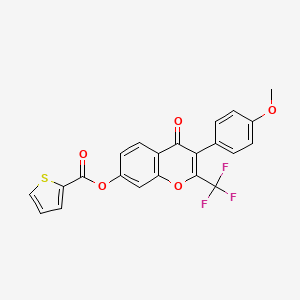
![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
